Carboxyphosphinopyruvic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

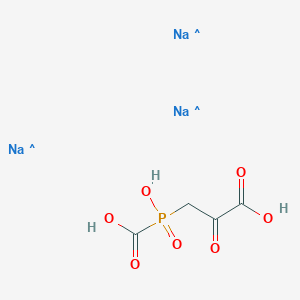

Carboxyphosphinopyruvic acid (CPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as agriculture, medicine, and biochemistry. CPP is a derivative of phosphoenolpyruvate, which is an important intermediate in the glycolysis pathway. CPP is synthesized by the reaction of phosphoenolpyruvate with carbon dioxide and ammonia, and it has been shown to have various biochemical and physiological effects.

Mechanism of Action

Carboxyphosphinopyruvic acid acts as a substrate for the enzyme phosphoenolpyruvate carboxylase (PEPC), which is present in various organisms, including plants, bacteria, and animals. PEPC catalyzes the carboxylation of Carboxyphosphinopyruvic acid to form oxaloacetate, which is an important intermediate in various metabolic pathways. The carboxylation of Carboxyphosphinopyruvic acid by PEPC is an important step in the fixation of carbon dioxide in plants, which is essential for photosynthesis.

Biochemical and Physiological Effects:

Carboxyphosphinopyruvic acid has been shown to have various biochemical and physiological effects. Carboxyphosphinopyruvic acid has been shown to enhance the activity of various enzymes, such as PEPC and pyruvate kinase, which are involved in various metabolic pathways. Carboxyphosphinopyruvic acid has also been shown to increase the levels of various metabolites, such as amino acids, organic acids, and sugars, which are important for plant growth and development.

Advantages and Limitations for Lab Experiments

Carboxyphosphinopyruvic acid has several advantages for use in lab experiments. Carboxyphosphinopyruvic acid is a stable compound that can be easily synthesized and stored. Carboxyphosphinopyruvic acid is also a relatively inexpensive compound that can be easily obtained. However, Carboxyphosphinopyruvic acid has some limitations for use in lab experiments. Carboxyphosphinopyruvic acid is a relatively new compound, and its effects on various organisms and systems are not well understood. Carboxyphosphinopyruvic acid also has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on Carboxyphosphinopyruvic acid. One future direction is to investigate the effects of Carboxyphosphinopyruvic acid on various organisms, including animals and humans. Another future direction is to investigate the mechanisms by which Carboxyphosphinopyruvic acid enhances the growth and yield of crops. Additionally, research can be conducted to investigate the potential applications of Carboxyphosphinopyruvic acid in medicine, such as in the treatment of metabolic disorders. Finally, research can be conducted to develop new methods for synthesizing Carboxyphosphinopyruvic acid and to improve the stability and solubility of Carboxyphosphinopyruvic acid for use in various applications.

Synthesis Methods

Carboxyphosphinopyruvic acid is synthesized by the reaction of phosphoenolpyruvate with carbon dioxide and ammonia. The reaction is catalyzed by the enzyme carboxyphosphinopyruvate synthase, which is present in various microorganisms, such as Escherichia coli and Salmonella typhimurium. The reaction results in the formation of Carboxyphosphinopyruvic acid and inorganic phosphate.

Scientific Research Applications

Carboxyphosphinopyruvic acid has been shown to have various applications in scientific research. One of the most significant applications of Carboxyphosphinopyruvic acid is in the field of agriculture. Carboxyphosphinopyruvic acid has been shown to enhance the growth and yield of various crops, such as rice, wheat, and maize. Carboxyphosphinopyruvic acid has also been shown to increase the resistance of plants to various environmental stresses, such as drought, salinity, and temperature extremes.

properties

CAS RN |

144705-36-2 |

|---|---|

Product Name |

Carboxyphosphinopyruvic acid |

Molecular Formula |

C4H5Na3O7P |

Molecular Weight |

265.02 g/mol |

InChI |

InChI=1S/C4H5O7P.3Na/c5-2(3(6)7)1-12(10,11)4(8)9;;;/h1H2,(H,6,7)(H,8,9)(H,10,11);;; |

InChI Key |

RZHDPLMXZJWTIO-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(=O)O)P(=O)(C(=O)O)O.[Na].[Na].[Na] |

Canonical SMILES |

C(C(=O)C(=O)O)P(=O)(C(=O)O)O.[Na].[Na].[Na] |

synonyms |

(2-carboxy-2-oxoethyl)hydroxyphosphinecarboxylic acid oxide carboxyphosphinopyruvic acid CO2HPPA trisodium carboxyphosphinopyruvate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)

![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)

![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)